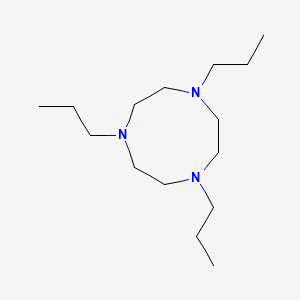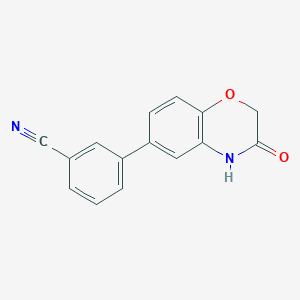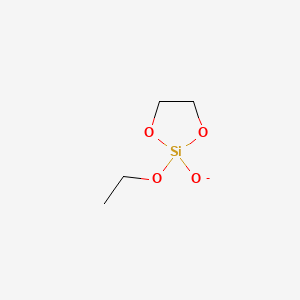
Silicic acid, 1,2-ethanediyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, 1,2-ethanediyl ethyl ester is a chemical compound with the molecular formula C4H9O4Si and a molecular weight of 149.197 g/mol . It is also known by the name 2-ethoxy-2-oxido-1,3,2-dioxasilolane . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid, 1,2-ethanediyl ethyl ester typically involves the reaction of silicic acid with ethylene glycol and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silicic acid, 1,2-ethanediyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding silicic acid and ethanol.
Condensation: It can undergo condensation reactions with other silicates to form polymeric structures.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Condensation: Requires the presence of a catalyst, such as a strong acid or base.
Substitution: Often involves the use of organometallic reagents or catalysts to facilitate the substitution reaction.
Major Products Formed
- **
Hydrolysis: Silicic acid and ethanol.
Condensation: Polymeric silicate structures.
Properties
CAS No. |
170424-65-4 |
|---|---|
Molecular Formula |
C4H9O4Si- |
Molecular Weight |
149.20 g/mol |
IUPAC Name |
2-ethoxy-2-oxido-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H9O4Si/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3/q-1 |
InChI Key |
AYCAVLFMDYHYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(OCCO1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
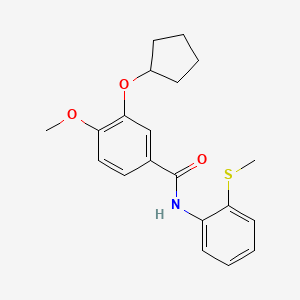


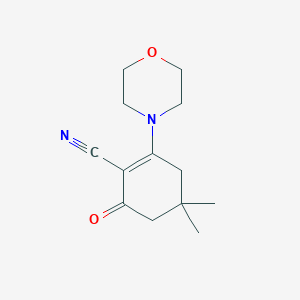

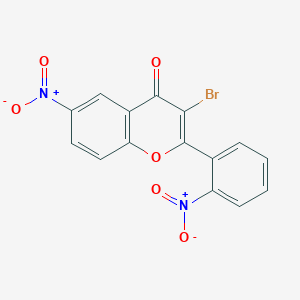
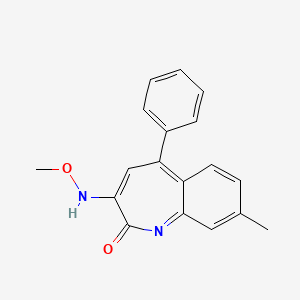
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)

